(4-Bromo-2-cyanophenyl)methanesulfonamide

Medicinal Chemistry Chemical Biology Organic Synthesis

Sourcing a versatile building block with orthogonal reactivity for CNS-focused library synthesis? (4-Bromo-2-cyanophenyl)methanesulfonamide (CAS 1878327-03-7) provides a unique 4-bromo-2-cyano scaffold enabling rapid diversification via Pd-catalyzed cross-coupling. Key features: • CNS-penetrant physicochemical profile (MW 275, LogP 0.41) • Bromine handle for late-stage functionalization and SAR exploration • Methanesulfonamide linker suited for PROTAC ternary complex optimization. Supplied with certified purity; available in research quantities for global shipment.

Molecular Formula C8H7BrN2O2S
Molecular Weight 275.12
CAS No. 1878327-03-7
Cat. No. B2501070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-2-cyanophenyl)methanesulfonamide
CAS1878327-03-7
Molecular FormulaC8H7BrN2O2S
Molecular Weight275.12
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C#N)CS(=O)(=O)N
InChIInChI=1S/C8H7BrN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13)
InChIKeyXASIZNAJRDISJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromo-2-cyanophenyl)methanesulfonamide Overview


(4-Bromo-2-cyanophenyl)methanesulfonamide (CAS 1878327-03-7) is a small-molecule organic compound featuring a phenyl ring with a bromine atom, a cyano group, and a methanesulfonamide moiety . This specific substitution pattern creates a versatile building block for medicinal chemistry and chemical biology, enabling diverse synthetic transformations . Its molecular formula is C₈H₇BrN₂O₂S, with a molecular weight of 275.12 g/mol .

(4-Bromo-2-cyanophenyl)methanesulfonamide vs. Analogs


While other cyanophenyl methanesulfonamide derivatives, such as the 2-cyanophenyl isomer (CAS 27350-13-6), share a similar core structure, the unique 4-bromo-2-cyano substitution pattern of (4-Bromo-2-cyanophenyl)methanesulfonamide imparts distinct physicochemical and reactivity profiles that are critical for specific research applications [1]. The presence of the bromine atom provides a robust handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage functionalization and diversification that is not possible with non-halogenated or differently substituted analogs [2]. Furthermore, the combined electron-withdrawing effects of the cyano and sulfonamide groups, along with the steric bulk of the bromine atom, influence molecular conformation and intermolecular interactions in ways that cannot be replicated by generic substitutes [3].

(4-Bromo-2-cyanophenyl)methanesulfonamide Evidence Guide


Synthetic Versatility vs. NO-1886

(4-Bromo-2-cyanophenyl)methanesulfonamide is a superior building block for diversification compared to the structurally related lipoprotein lipase activator, NO-1886 (Ibrolipim) . The methanesulfonamide core of the target compound is amenable to a wider array of synthetic transformations, including alkylation, arylation, and coupling reactions, which are not directly possible with the complex phosphonate-amide structure of NO-1886 . This greater synthetic flexibility allows for a broader exploration of chemical space .

Medicinal Chemistry Chemical Biology Organic Synthesis

CNS Penetration Profile vs. Bulkier Analog

The molecular weight and lipophilicity of (4-Bromo-2-cyanophenyl)methanesulfonamide (MW 275.12 g/mol, ACD/LogP 0.41) align more closely with the physicochemical properties associated with good blood-brain barrier (BBB) permeability [REFS-1, REFS-2]. In contrast, the related analog N-(4-Bromo-2-cyanophenyl)-4-methylbenzenesulfonamide (MW 351.22 g/mol) is significantly heavier, which is generally a disadvantage for CNS drug candidates [1].

Medicinal Chemistry Drug Design Pharmacokinetics

Cross-Coupling Reactivity vs. Non-Halogenated Analog

The presence of a bromine atom at the 4-position of (4-Bromo-2-cyanophenyl)methanesulfonamide provides a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in the non-halogenated analog, 1-(2-cyanophenyl)methanesulfonamide (CAS 27350-13-6) [REFS-1, REFS-2]. This enables late-stage diversification and the rapid synthesis of complex molecular libraries [2].

Organic Synthesis Medicinal Chemistry Catalysis

Defined Conformational Preferences

The specific geometry of (4-Bromo-2-cyanophenyl)methanesulfonamide and related compounds is influenced by the sulfonamide group. The torsion angle (C6—N1—S1—C7) in similar methanesulfonamides has been shown to vary, influencing molecular shape and intermolecular interactions [1]. This defined conformation can be critical for optimizing binding to biological targets and controlling crystal packing [REFS-1, REFS-2].

Structural Biology Computational Chemistry Medicinal Chemistry

(4-Bromo-2-cyanophenyl)methanesulfonamide Applications


Library Synthesis for Phenotypic Screening

Its primary utility lies in its role as a versatile scaffold for library synthesis. The bromine atom enables rapid diversification through palladium-catalyzed cross-coupling reactions, as demonstrated by its use in a high-yielding SNAr reaction to produce a piperazine derivative . This allows researchers to efficiently explore chemical space and identify new hits for a wide range of biological targets, a key advantage over less functionalized or more complex analogs .

CNS Lead Optimization

The compound's favorable physicochemical profile—specifically its molecular weight of 275.12 g/mol and low predicted LogP of 0.41—aligns with the properties of known CNS-penetrant drugs . This makes it a strategic starting point for designing and optimizing novel therapeutics for neurological and psychiatric disorders, offering a more suitable foundation than larger, more lipophilic analogs like N-(4-bromo-2-cyanophenyl)-4-methylbenzenesulfonamide .

Chemical Probes for Target Identification

As a building block for creating bivalent ligands or PROTACs (Proteolysis Targeting Chimeras) , the methanesulfonamide core provides a stable and modifiable linker region. The distinct conformational preferences of the sulfonamide group, as elucidated by crystallographic studies on related compounds , can be exploited to optimize the linker geometry for effective ternary complex formation, a critical factor in successful targeted protein degradation.

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